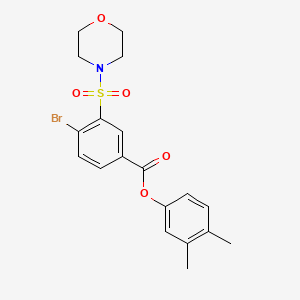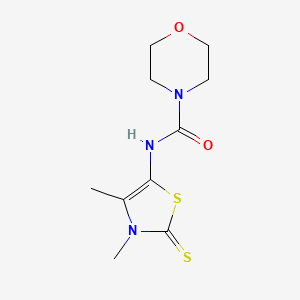![molecular formula C15H17N3O3 B6030412 methyl 4-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate](/img/structure/B6030412.png)
methyl 4-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate, also known as MPDPB, is a chemical compound that has been used in scientific research for its potential therapeutic applications. MPDPB is a pyrimidinylaminobenzoate derivative that has been synthesized and studied extensively in recent years.
Wirkmechanismus
The mechanism of action of methyl 4-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate is not fully understood, but it is believed to involve the modulation of neurotransmitter release and neuronal activity. This compound has been shown to have a high affinity for the alpha-2 adrenergic receptor, which is involved in the regulation of neurotransmitter release and neuronal activity. This compound may also act on other neurotransmitter systems, such as the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter GABA in the brain, which is involved in the regulation of anxiety and mood. This compound has also been shown to decrease the levels of the neurotransmitter glutamate, which is involved in the regulation of neuronal activity. This compound has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate has several advantages for use in lab experiments. It has been shown to have a high affinity for the alpha-2 adrenergic receptor, which makes it a useful tool for studying the role of this receptor in the regulation of neurotransmitter release and neuronal activity. This compound has also been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models, which makes it a useful tool for studying the mechanisms underlying these effects.
One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments using this compound. This compound also has a relatively short half-life, which makes it difficult to use in long-term studies.
Zukünftige Richtungen
There are several future directions for the study of methyl 4-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate. One area of research is the development of more potent and selective alpha-2 adrenergic receptor agonists. Another area of research is the study of the effects of this compound on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. This compound may also have potential as a therapeutic agent for the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Finally, the development of new synthesis methods for this compound may lead to the discovery of new analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of methyl 4-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate involves the condensation of 4-aminobenzoic acid with ethyl acetoacetate, followed by the reaction with propylamine and the cyclization with urea. The final product is obtained by the reaction of the resulting intermediate with methanol and hydrochloric acid. The synthesis of this compound is a multistep process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate has been used in scientific research for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. This compound has been shown to have a high affinity for the alpha-2 adrenergic receptor, which is involved in the regulation of neurotransmitter release and neuronal activity.
Eigenschaften
IUPAC Name |
methyl 4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-4-12-9-13(19)18-15(17-12)16-11-7-5-10(6-8-11)14(20)21-2/h5-9H,3-4H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAZRCROPSTLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6030331.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6030338.png)
![N-[3-(1H-indazol-1-yl)propyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B6030343.png)
![2,3,4-trimethoxy-N-[1-(2-pyridinylmethyl)-3-piperidinyl]benzamide](/img/structure/B6030347.png)
![methyl 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B6030362.png)
![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6030369.png)

![isopropyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6030380.png)
![1-(4-isopropyl-1,3-thiazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6030387.png)

![1-(diethylamino)-3-(2-methoxy-5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6030427.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6030431.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B6030447.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B6030454.png)